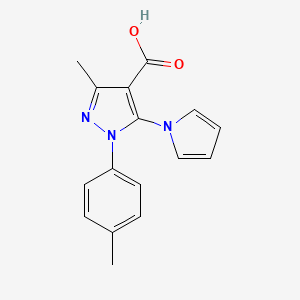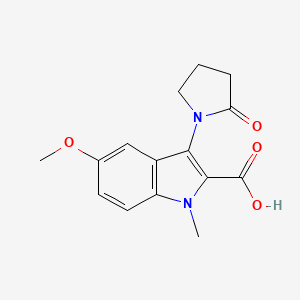![molecular formula C16H20N2O6S B7876976 [6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7876976.png)
[6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid is a complex organic compound featuring a benzoxazine core with an azepane sulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid typically involves multiple steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions. This step often requires the use of sulfonyl chlorides and a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the azepane sulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine core.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzoxazine ring and the azepane sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Research could explore its potential as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. For instance, they could be evaluated for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which [6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
[6-(Azepan-1-ylsulfonyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid]: This compound shares the azepane sulfonyl group but has a quinoline core instead of a benzoxazine core.
[8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4H-purin-7-yl]acetic acid: Similar in having an azepane sulfonyl group and an acetic acid moiety, but with a purine core.
Uniqueness
The uniqueness of [6-(azepan-1-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid lies in its benzoxazine core, which imparts distinct chemical properties and reactivity patterns compared to quinoline or purine derivatives
Properties
IUPAC Name |
2-[6-(azepan-1-ylsulfonyl)-3-oxo-1,4-benzoxazin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c19-15-11-24-14-6-5-12(9-13(14)18(15)10-16(20)21)25(22,23)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITASAGHHNDJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B7876897.png)


![4-thien-2-yl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B7876916.png)
![N-methyl-N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]glycine](/img/structure/B7876921.png)
![3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]propanoic acid](/img/structure/B7876928.png)
![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7876937.png)
![1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876942.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7876950.png)
![1-{[1-(cyclopropylcarbonyl)-2-methyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7876960.png)
![3-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid](/img/structure/B7876973.png)
![N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]valine](/img/structure/B7876983.png)
![N-methyl-N-[(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)sulfonyl]glycine](/img/structure/B7876986.png)
